4-(2-Bromopropanoyl)morpholine
Overview
Description
4-(2-Bromopropanoyl)morpholine is a chemical compound with the molecular formula C7H12BrNO2 and a molecular weight of 222.08 g/mol . It is a brominated derivative of morpholine, characterized by the presence of a bromopropanoyl group attached to the nitrogen atom of the morpholine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique reactivity and properties.
Scientific Research Applications
4-(2-Bromopropanoyl)morpholine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Bromopropanoyl)morpholine can be synthesized through the reaction of morpholine with 2-bromopropionyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent at a temperature of around 78°C for several hours . The crude product is then purified through distillation under reduced pressure to obtain the final product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromopropanoyl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The bromopropanoyl group can be hydrolyzed under acidic or basic conditions to yield morpholine and other by-products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, cyano, and amino derivatives of morpholine.
Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-(2-Bromopropanoyl)morpholine involves its interaction with molecular targets through its bromopropanoyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may also act as an electrophile, participating in various biochemical pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(morpholin-4-yl)propan-1-one
- 1-Propanone, 2-bromo-1-(4-morpholinyl)-
Uniqueness
4-(2-Bromopropanoyl)morpholine is unique due to its specific bromopropanoyl group, which imparts distinct reactivity and properties compared to other brominated morpholine derivatives. This uniqueness makes it valuable in research and industrial applications where specific chemical behaviors are desired.
Properties
IUPAC Name |
2-bromo-1-morpholin-4-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJDDSHJGNOYRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.